molecular formula C10H13N3 B11799451 2-Methyl-6-(propylamino)nicotinonitrile

2-Methyl-6-(propylamino)nicotinonitrile

Katalognummer: B11799451
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: LYBKJTRBINKCEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(propylamino)nicotinonitrile is a chemical compound with the molecular formula C10H13N3 It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(propylamino)nicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the substitution of the chlorine atom with the propylamino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(propylamino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(propylamino)nicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(propylamino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The nitrile group plays a crucial role in enhancing binding affinity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-6-(methylamino)nicotinonitrile
  • 2-Methyl-6-(ethylamino)nicotinonitrile
  • 2-Methyl-6-(butylamino)nicotinonitrile

Uniqueness

2-Methyl-6-(propylamino)nicotinonitrile is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-methyl-6-(propylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C10H13N3/c1-3-6-12-10-5-4-9(7-11)8(2)13-10/h4-5H,3,6H2,1-2H3,(H,12,13)

InChI-Schlüssel

LYBKJTRBINKCEE-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NC(=C(C=C1)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.